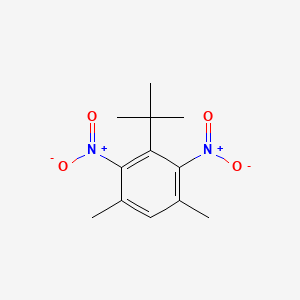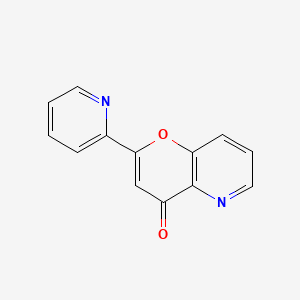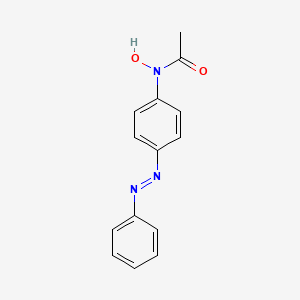![molecular formula C26H34N2O4 B12673169 1,4-[(3-(1-Methylethoxy)propyl]amino]anthraquinone CAS No. 83249-34-7](/img/structure/B12673169.png)
1,4-[(3-(1-Methylethoxy)propyl]amino]anthraquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-[(3-(1-Methylethoxy)propyl]amino]anthraquinone is a chemical compound with the CAS number 83249-34-7. It is an anthraquinone derivative, which is a class of organic compounds known for their diverse applications in dyes, pigments, and pharmaceuticals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-[(3-(1-Methylethoxy)propyl]amino]anthraquinone typically involves the reaction of anthraquinone with 3-(1-methylethoxy)propylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using techniques such as crystallization or chromatography to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
1,4-[(3-(1-Methylethoxy)propyl]amino]anthraquinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: It can be reduced to form hydroquinones.
Substitution: The amino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinones.
Substitution: Various substituted anthraquinone derivatives.
Aplicaciones Científicas De Investigación
1,4-[(3-(1-Methylethoxy)propyl]amino]anthraquinone has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other anthraquinone derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of dyes and pigments due to its vibrant color properties.
Mecanismo De Acción
The mechanism of action of 1,4-[(3-(1-Methylethoxy)propyl]amino]anthraquinone involves its interaction with various molecular targets and pathways. It can intercalate into DNA, disrupting the replication process and leading to cell death. This property makes it a potential candidate for anticancer research .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Diaminoanthraquinone: Another anthraquinone derivative with similar chemical properties.
1,4-Dihydroxyanthraquinone: Known for its use in dyes and pigments.
1,4-Dimethoxyanthraquinone: Used in various industrial applications.
Uniqueness
1,4-[(3-(1-Methylethoxy)propyl]amino]anthraquinone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to intercalate into DNA and its potential use in drug development set it apart from other similar compounds .
Propiedades
Número CAS |
83249-34-7 |
|---|---|
Fórmula molecular |
C26H34N2O4 |
Peso molecular |
438.6 g/mol |
Nombre IUPAC |
1,4-bis(3-propan-2-yloxypropylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C26H34N2O4/c1-17(2)31-15-7-13-27-21-11-12-22(28-14-8-16-32-18(3)4)24-23(21)25(29)19-9-5-6-10-20(19)26(24)30/h5-6,9-12,17-18,27-28H,7-8,13-16H2,1-4H3 |
Clave InChI |
BZOWRBBZBSDGLK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OCCCNC1=C2C(=C(C=C1)NCCCOC(C)C)C(=O)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



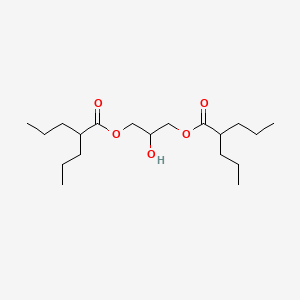
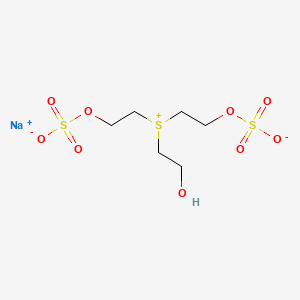
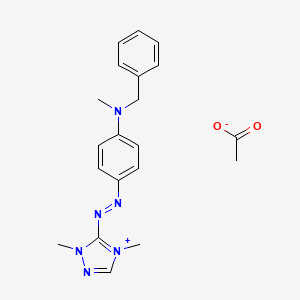
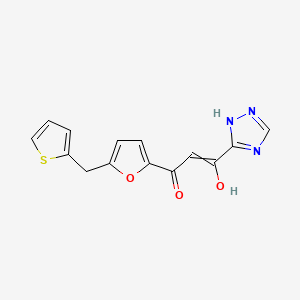
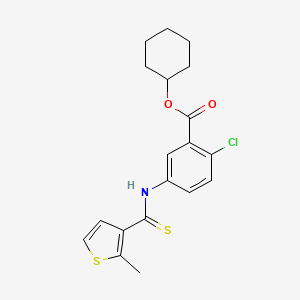
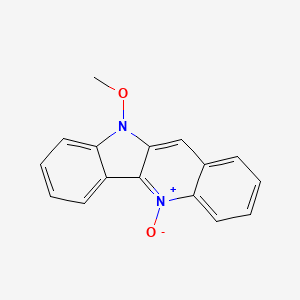
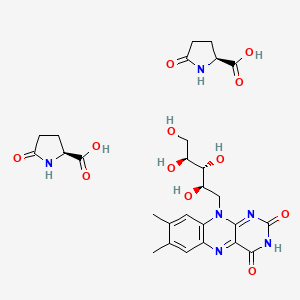
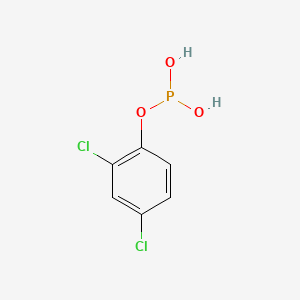
![[3-[(9-Benzyl-2-chloro-purin-6-yl)amino]phenyl] propanoate](/img/structure/B12673143.png)
